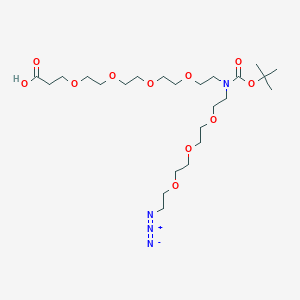

N-(Azido-PEG3)-N-Boc-PEG4-acid

Vue d'ensemble

Description

“N-(Azido-PEG3)-N-Boc-PEG4-acid” is a PEG derivative which contains biotin and carboxylic acid moieties . It is a non-cleavable linker for bio-conjugation that contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain .

Molecular Structure Analysis

The molecular formula of “this compound” is C30H59N5O13 . The molecular weight is 697.8 . It contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain .Chemical Reactions Analysis

The azide group in “this compound” enables PEGylation via Click Chemistry . The carboxylic acid groups can undergo sequential amide coupling reaction with amine-bearing biomolecules in the presence of EDC, HATU, and DCC to form stable amide bonds .Applications De Recherche Scientifique

Liquid Superlubricity Achieved with Polyethylene Glycol (PEG) Solutions : Research indicates that boric acid, when added to PEG aqueous solutions, can achieve robust superlubricity at Si3N4/SiO2 interfaces. This discovery has significant implications for both scientific understanding and practical applications in engineering (Ge et al., 2018).

Cell Adhesion, Migration, and Shape Change Triggered by Dynamic Surface Coating : Research utilizing azido-[polylysine-g-PEG] has shown the ability to rapidly trigger cell adhesion by adding a functional peptide to the culture medium. This technique has applications in tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).

Synthesis and Characterization of Azido-terminated Polyethylene Glycols : Studies have synthesized and characterized azido-terminated PEGs, which are important for their potential use as new binders in composite solid propellants (Rong-jie, 2011).

Macromolecular Self-Assembly in Aqueous Solution Induced by Azo Coupling Reaction : Research has demonstrated that azo coupling reactions can induce macromolecular self-assembly in aqueous solutions, leading to the formation of colloidal particles with potential applications in enzymatically triggered fluorescence behaviors (Li et al., 2018).

Facile Synthesis and End-group Quantification of Functionalized PEG Azides : This research discusses the efficient synthesis of azido-functionalized PEG derivatives for conjugation chemistry and targeted drug delivery applications (Semple et al., 2016).

Bioconjugation of Biotin to Polymeric Micelles Interfaces via In Situ Click Chemistry : This study presents the bioconjugation of biotin to the interfaces of azido-containing amphiphilic triblock copolymer micelles, demonstrating potential for enhanced bioavailability and targeted drug delivery (Wang et al., 2009).

Application in Drug Delivery and Swelling Properties of Click Hydrogel from Polyaspartamide Derivatives : The study details the preparation of hydrogels using azido-terminated PEGs for potential use in drug delivery and tissue engineering (Huynh et al., 2013).

Safety and Hazards

Orientations Futures

As antibody–drug conjugates have become a very important modality for cancer therapy, many site-specific conjugation approaches have been developed for generating homogenous molecules . These novel methods have been applied for the conjugation of other payloads, including non-cytotoxic compounds, proteins/peptides, glycans, lipids, and nucleic acids . These site-specific antibody conjugates containing these payloads other than cytotoxic compounds can be used in proof-of-concept studies and in developing new therapeutics for unmet medical needs .

Mécanisme D'action

Target of Action

N-(Azido-PEG3)-N-Boc-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .

Mode of Action

The compound operates by connecting two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This connection is facilitated by the azide group in the compound, which can react with alkynes to form a stable triazole linkage .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can affect various biochemical pathways depending on the specific target proteins involved.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the functions of the degraded proteins.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be affected by the presence and concentration of copper ions . Additionally, the stability and solubility of the compound can be influenced by the pH and temperature of the environment.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADVJZWLSBSJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

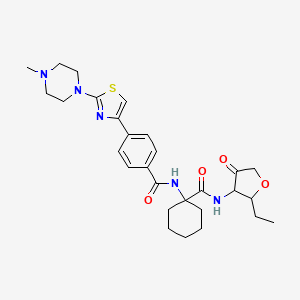

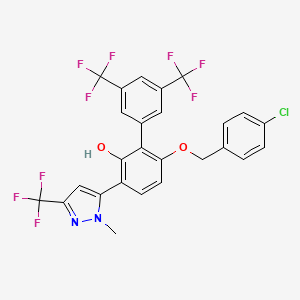

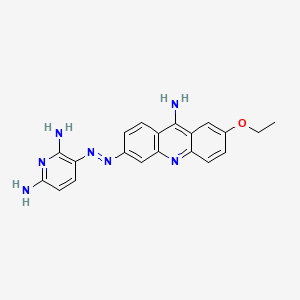

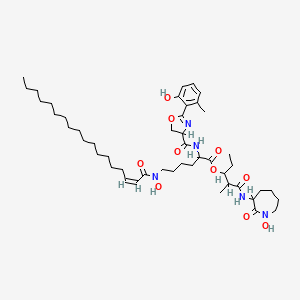

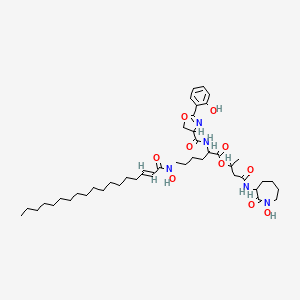

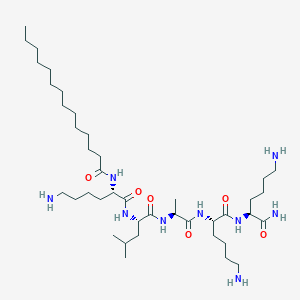

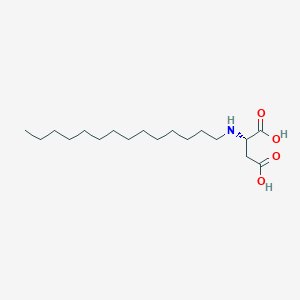

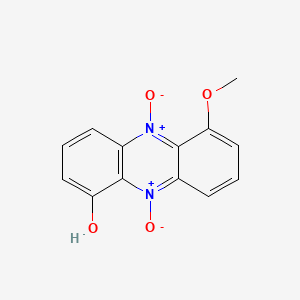

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)